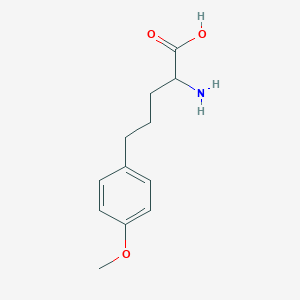

2-amino-5-(4-methoxyphenyl)pentanoic Acid

Description

Contextualization within Non-Proteinogenic Amino Acid Chemistry

2-amino-5-(4-methoxyphenyl)pentanoic acid is classified as a non-proteinogenic amino acid (NPAA), also referred to as a non-canonical or unnatural amino acid. Unlike the standard amino acids utilized by the ribosomal machinery in protein synthesis, NPAAs are not encoded in the genetic code of organisms. researchgate.net The scientific importance of NPAAs lies in their structural diversity, which vastly exceeds that of their proteinogenic counterparts. researchgate.net They can be created synthetically in the laboratory or found in nature as intermediates in metabolic pathways or as components of specialized natural products. researchgate.net

The structure of this compound makes it a derivative of norvaline, extended with a phenyl group, or a homo-phenylalanine analogue where the phenyl group is further substituted and separated from the backbone. Such modifications are central to the utility of NPAAs. By introducing variations in side-chain length, aromaticity, and functional groups, chemists can precisely modulate the properties of molecules that incorporate these building blocks.

Role in Peptide Chemistry and Natural Product Biosynthesis

In peptide chemistry, the incorporation of NPAAs like this compound is a key strategy for creating peptides with novel or enhanced properties. Peptides synthesized exclusively from proteinogenic amino acids can be susceptible to rapid degradation by proteases in biological systems. The introduction of an unnatural structure, such as the 4-methoxyphenylpentyl side chain, can create peptide bonds that are not recognized by these enzymes, thereby increasing the peptide's stability and prolonging its activity. letopharm.com

The synthesis of peptides containing NPAAs is typically achieved through methods like Solid-Phase Peptide Synthesis (SPPS). pacific.edupacific.edu In this process, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid resin support. nih.gov Protected forms of NPAAs, including this compound, can be readily incorporated into any desired position in the peptide sequence using standard coupling reagents. nih.gov

While this specific amino acid is primarily a tool of synthetic chemistry, NPAAs are integral to the biosynthesis of many natural products, particularly in microorganisms. Non-Ribosomal Peptide Synthetases (NRPS) are large enzyme complexes found in bacteria and fungi that can incorporate a wide variety of non-proteinogenic and proteinogenic amino acids to build complex bioactive peptides.

Significance in the Study of Biologically Active Peptides

The true significance of this compound and other NPAAs comes to the fore in the development and study of biologically active peptides. Bioactive peptides are short amino acid sequences that can exert specific physiological effects, such as antimicrobial, antihypertensive, or antioxidant activities. wikipedia.org

The incorporation of NPAAs is a powerful tool in peptide engineering and drug discovery. smolecule.com By replacing a natural amino acid with a synthetic one like this compound, researchers can conduct detailed structure-activity relationship (SAR) studies. For example, substituting a natural aromatic amino acid like phenylalanine with this compound allows for the investigation of how factors such as side-chain length, flexibility, and the electronic influence of the methoxy (B1213986) group affect a peptide's ability to bind to its target and elicit a biological response. The introduction of such unique chemical motifs can lead to peptides with improved stability, enhanced potency, and better bioavailability. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(4-methoxyphenyl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-16-10-7-5-9(6-8-10)3-2-4-11(13)12(14)15/h5-8,11H,2-4,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSJBORCTWILJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 5 4 Methoxyphenyl Pentanoic Acid and Its Stereoisomers

Classical Resolution Techniques

Classical resolution is a cornerstone for obtaining enantiopure compounds from a racemic mixture. This approach involves the separation of enantiomers through physical means, often by converting them into diastereomers which possess different physical properties.

Enzymatic Resolution Approaches, e.g., with Aspergillus acylase

Enzymatic resolution stands out as a highly efficient and selective method for separating enantiomers of amino acids. This technique leverages the stereospecificity of enzymes to catalyze a reaction on only one enantiomer in a racemic mixture. A prominent example of this approach is the use of acylase enzymes, particularly from Aspergillus species.

The process typically begins with the synthesis of a racemic mixture of N-acetyl-2-amino-5-(4-methoxyphenyl)pentanoic acid. This acetylated derivative is then subjected to the action of Aspergillus acylase. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the D-enantiomer acetylated.

Reaction Scheme:

N-acetyl-DL-2-amino-5-(4-methoxyphenyl)pentanoic acid + H₂O --(Aspergillus acylase)--> L-2-amino-5-(4-methoxyphenyl)pentanoic acid + N-acetyl-D-2-amino-5-(4-methoxyphenyl)pentanoic acid

The resulting mixture contains the free L-amino acid and the N-acetylated D-amino acid. Due to the significant difference in their solubility and acidic properties, these two compounds can be readily separated. The free L-amino acid can be isolated through crystallization, while the N-acetyl-D-amino acid can be recovered from the mother liquor and subsequently hydrolyzed chemically to yield the D-amino acid, if desired. This method has been successfully applied to prepare homologs of the target compound, demonstrating its utility. wikipedia.org

| Feature | Description |

| Enzyme | Aspergillus acylase |

| Substrate | N-acetyl-DL-2-amino-5-(4-methoxyphenyl)pentanoic acid |

| Selectivity | The enzyme specifically deacylates the L-enantiomer. |

| Products | L-2-amino-5-(4-methoxyphenyl)pentanoic acid and N-acetyl-D-2-amino-5-(4-methoxyphenyl)pentanoic acid |

| Separation | Based on differing physical properties (e.g., solubility) of the free amino acid and the acetylated form. |

Diastereomeric Salt Formation for Optical Resolution

Another widely used classical method for resolving racemic acids is through the formation of diastereomeric salts. This technique involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent, typically a chiral base. This reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. chemicalnote.commasterorganicchemistry.com

The key steps in this process are:

Salt Formation: The racemic 2-amino-5-(4-methoxyphenyl)pentanoic acid is treated with an equimolar amount of an optically pure chiral base (e.g., cinchonidine, (1R,2S)-2-amino-1,2-diphenylethanol) in a suitable solvent. chemicalnote.com This results in the formation of two diastereomeric salts.

Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution under controlled conditions (e.g., specific solvent and temperature). masterorganicchemistry.comlibretexts.org The efficiency of this separation is highly dependent on the choice of resolving agent and the crystallization solvent. chemicalnote.com The crystal structure of these salts is often stabilized by a network of hydrogen bonds and other non-covalent interactions, such as CH/π interactions, which are crucial for effective chiral recognition. chemicalnote.commasterorganicchemistry.com

Decomposition of the Salt: The separated, less-soluble diastereomeric salt is then treated with an acid or base to break the salt apart, liberating the enantiomerically enriched amino acid and recovering the resolving agent for potential reuse. masterorganicchemistry.comnih.gov

The other enantiomer can be recovered from the mother liquor, which contains the more soluble diastereomeric salt.

De Novo Chemical Synthesis Strategies

De novo synthesis involves the construction of the target molecule from simpler, achiral starting materials. These routes typically produce a racemic mixture of the final product, which then requires resolution to isolate the individual enantiomers.

Total Synthesis Routes for this compound

A common and versatile method for synthesizing α-amino acids is the malonic ester synthesis. This approach allows for the construction of the carbon skeleton and the introduction of the carboxylic acid group.

A plausible route for the total synthesis of racemic this compound via this method is as follows:

Alkylation of Diethyl Malonate: Diethyl malonate is first deprotonated with a suitable base, such as sodium ethoxide, to form a stable enolate. This enolate then acts as a nucleophile, reacting with an appropriate alkyl halide, in this case, 1-(3-halopropyl)-4-methoxybenzene (e.g., 1-(3-bromopropyl)-4-methoxybenzene). This SN2 reaction forms diethyl 2-(3-(4-methoxyphenyl)propyl)malonate.

Amination: The α-position of the substituted malonic ester can then be aminated. One common method is through nitrosation followed by reduction.

Hydrolysis and Decarboxylation: The resulting ester is then subjected to acidic hydrolysis, which converts both ester groups into carboxylic acids. The resulting malonic acid derivative is unstable to heat and undergoes decarboxylation (loss of CO₂) upon gentle heating, yielding the final racemic product, DL-2-amino-5-(4-methoxyphenyl)pentanoic acid.

An alternative, related approach is the acetamidomalonic ester synthesis, which introduces the amino group in a protected form from the start.

Precursor Design and Elaboration in Synthesis

The success of a de novo synthesis hinges on the careful design and availability of key precursors. For the synthesis of this compound, the critical precursor is the side-chain electrophile, 1-(3-halopropyl)-4-methoxybenzene.

This precursor can be synthesized from commercially available 4-methoxyphenethyl alcohol. The alcohol can be converted to the corresponding bromide or chloride, for instance, by treatment with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂), respectively. This halide then serves as the key building block in the malonic ester synthesis described above.

Another important precursor is the N-acetylated form of the amino acid, N-acetyl-DL-2-amino-5-(4-methoxyphenyl)pentanoic acid, which is the direct substrate for enzymatic resolution. This is typically prepared by synthesizing the racemic amino acid first and then acetylating it using acetic anhydride. A direct synthesis involves using diethyl acetamidomalonate as the starting material, which is alkylated with 1-(3-halopropyl)-4-methoxybenzene, followed by hydrolysis and decarboxylation. wikipedia.org

Stereoselective Synthesis of Enantiopure this compound

Modern synthetic organic chemistry increasingly focuses on stereoselective methods that directly produce a single enantiomer, bypassing the need for resolution. These asymmetric syntheses often employ chiral auxiliaries or catalysts.

One powerful strategy for the asymmetric synthesis of α-amino acids involves the alkylation of chiral glycine (B1666218) enolate equivalents. A well-established method uses a chiral Schiff base of glycine complexed to a metal, such as Ni(II). nih.govmdpi.com

General Approach:

A chiral ligand, for example, derived from (S)-2-aminobenzophenone, is reacted with a glycine ester and Ni(II) nitrate (B79036) to form a planar, stable complex.

This complex is deprotonated with a strong, non-nucleophilic base to generate a chiral nucleophile. The chiral ligand effectively shields one face of the complex.

The complex is then alkylated with the precursor 1-(3-halopropyl)-4-methoxybenzene. The steric hindrance from the chiral ligand directs the alkyl group to attack from the less hindered face, resulting in a high degree of diastereoselectivity.

The resulting alkylated complex is then disassembled by acid hydrolysis. This breaks apart the complex, releasing the enantiomerically enriched amino acid ester and allowing for the recovery of the chiral auxiliary. mdpi.com Subsequent hydrolysis of the ester group yields the target enantiopure amino acid.

This methodology provides a reliable route to either the (S) or (R) enantiomer by selecting the appropriate enantiomer of the chiral ligand.

| Synthesis Strategy | Description | Key Features |

| Enzymatic Resolution | Selective hydrolysis of N-acetyl-L-amino acid from a racemic mixture using Aspergillus acylase. wikipedia.org | High enantioselectivity, mild reaction conditions. |

| Diastereomeric Salt Formation | Separation of enantiomers by fractional crystallization of salts formed with a chiral resolving agent. chemicalnote.commasterorganicchemistry.com | Well-established, applicable to various acids and bases. |

| Malonic Ester Synthesis | De novo synthesis starting from diethyl malonate and an alkyl halide, producing a racemic product. | Versatile for building carbon skeletons, results in a racemic mixture. |

| Asymmetric Alkylation | Stereoselective alkylation of a chiral glycine-Ni(II) complex. nih.govmdpi.com | Directly produces an enantiomerically enriched product, high stereocontrol. |

Chiral Auxiliary Mediated Synthesis Approaches

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are removed. This strategy has been widely applied to the asymmetric synthesis of α-amino acids.

One of the foundational methods for synthesizing α-amino acids is the malonic ester synthesis. A classical approach to obtaining the L-enantiomer of this compound, denoted as L-Amp, was reported by Shimohigashi, Lee, and Izumiya. Their method involves the alkylation of diethyl acetamidomalonate with a suitable electrophile, followed by enzymatic resolution. The key steps are:

Synthesis of the Alkylated Malonate: Diethyl acetamidomalonate is deprotonated with a base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes alkylation with 1-bromo-3-(4-methoxyphenyl)propane to yield diethyl [3-(4-methoxyphenyl)propyl]acetamidomalonate.

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed under basic conditions (saponification) to the corresponding dicarboxylic acid. Subsequent heating leads to decarboxylation, affording N-acetyl-DL-2-amino-5-(4-methoxyphenyl)pentanoic acid.

Enzymatic Resolution: The racemic N-acetyl amino acid is then subjected to enzymatic resolution using acylase. This enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for the separation of the desired L-amino acid from the unreacted N-acetyl-D-amino acid.

While effective, this method relies on a classical resolution step, which has inherent limitations in terms of yield for the desired enantiomer.

More modern approaches utilize chiral auxiliaries to induce stereoselectivity during the C-C bond formation step, thus avoiding a resolution step. Prominent examples of chiral auxiliaries used in amino acid synthesis include Evans' oxazolidinones and Schöllkopf's bis-lactim ethers.

Evans' Chiral Auxiliaries: The Evans' auxiliary, a chiral oxazolidinone, is typically acylated to form an N-acyl derivative. wikipedia.org Deprotonation of the α-carbon of the acyl group with a strong base generates a chiral enolate. The stereochemistry of the subsequent alkylation is controlled by the steric hindrance of the substituent on the oxazolidinone ring. wikipedia.org While a specific application to the synthesis of this compound is not prominently documented in readily available literature, the general methodology is well-established. The process would involve:

Acylation of a suitable Evans' auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an appropriate acyl chloride.

Diastereoselective enolate formation and alkylation with 1-bromo-3-(4-methoxyphenyl)propane.

Cleavage of the chiral auxiliary, typically by hydrolysis, to yield the enantiomerically enriched this compound.

The diastereoselectivity of the alkylation step is generally high, often exceeding 95% de.

Schöllkopf's Chiral Auxiliaries: The Schöllkopf method provides a powerful route to enantiomerically pure α-amino acids through the alkylation of a chiral bis-lactim ether derived from a dipeptide, commonly L-valine and glycine. wikipedia.orgbiosynth.com The key features of this method are:

Formation of the Bis-lactim Ether: A cyclic dipeptide (diketopiperazine) of L-valine and glycine is treated with a methylating agent (e.g., trimethyloxonium (B1219515) tetrafluoroborate) to form the corresponding bis-lactim ether. biosynth.comnih.gov

Stereoselective Alkylation: The prochiral center of the glycine unit is deprotonated with a strong base (e.g., n-butyllithium) to form a planar enolate. The bulky isopropyl group from the valine auxiliary effectively shields one face of the enolate, directing the incoming electrophile (1-bromo-3-(4-methoxyphenyl)propane) to the opposite face. wikipedia.orgnih.gov This results in a highly diastereoselective alkylation. nih.gov

Hydrolysis: Mild acidic hydrolysis cleaves the bis-lactim ether to yield the desired L-amino acid methyl ester and the chiral auxiliary (L-valine methyl ester), which can be separated and recovered. wikipedia.orgnih.gov

This method typically affords high diastereomeric and enantiomeric excesses (often >95% ee). wikipedia.orgbiosynth.com

| Chiral Auxiliary Approach | Key Reagents | Stereochemical Control | Typical Stereoselectivity |

| Enzymatic Resolution | Diethyl acetamidomalonate, 1-bromo-3-(4-methoxyphenyl)propane, Acylase | Selective enzymatic hydrolysis of the L-enantiomer | High enantiomeric excess for the L-amino acid |

| Evans' Auxiliary | Chiral oxazolidinone, Strong base (e.g., LDA), 1-bromo-3-(4-methoxyphenyl)propane | Steric hindrance from the auxiliary directs alkylation | >95% de |

| Schöllkopf's Auxiliary | L-Valine-glycine diketopiperazine, Trimethyloxonium tetrafluoroborate, n-BuLi, 1-bromo-3-(4-methoxyphenyl)propane | Steric shielding of the enolate by the valine-derived auxiliary | >95% ee |

Asymmetric Catalysis in the Synthesis of Amino Acids

Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

A prevalent strategy in asymmetric catalysis for the synthesis of α-amino acids is the asymmetric hydrogenation of a prochiral enamide precursor. This would typically involve the synthesis of an α,β-unsaturated precursor to this compound.

Catalytic Asymmetric Hydrogenation: This method involves the following general steps:

Synthesis of the Prochiral Olefin: A suitable precursor, such as 2-acetamido-5-(4-methoxyphenyl)acrylic acid or its ester, is synthesized. This can often be achieved through an Erlenmeyer-Azlactone synthesis, involving the condensation of N-acetylglycine with 4-methoxybenzaldehyde (B44291) followed by further elaboration of the side chain.

Asymmetric Hydrogenation: The prochiral olefin is then hydrogenated in the presence of a chiral transition metal catalyst. Rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos, BenzP*) are commonly employed. nih.gov The chiral ligand coordinates to the metal center, creating a chiral environment that directs the addition of hydrogen across the double bond with high enantioselectivity.

The efficiency and enantioselectivity of these reactions are highly dependent on the choice of catalyst, ligand, solvent, and reaction conditions. For many α-amino acid precursors, enantiomeric excesses greater than 95% are achievable.

| Asymmetric Catalysis Approach | Catalyst System | Substrate Type | Key Transformation |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium phosphine complexes (e.g., Rh-DuPhos, Ru-BINAP) | 2-Acetamido-5-(4-methoxyphenyl)acrylic acid derivative | Enantioselective reduction of a C=C double bond |

Chemical Reactivity and Functionalization of 2 Amino 5 4 Methoxyphenyl Pentanoic Acid

Reactions Involving the Amino Group of 2-amino-5-(4-methoxyphenyl)pentanoic Acid

The primary amino group in this compound is a key site for functionalization, primarily acting as a nucleophile. Its reactivity is central to the formation of amide bonds and requires strategic protection in many synthetic pathways.

Amidation and Peptide Bond Formation

The amino group of this compound can participate in a nucleophilic addition-elimination reaction with a carboxylic acid to form an amide, a linkage known as a peptide bond when joining two amino acids. This condensation reaction, which releases a molecule of water, is fundamental in peptide synthesis. askfilo.commasterorganicchemistry.com The process is not spontaneous and requires the carboxylic acid to be "activated" to create a better leaving group, facilitating the attack by the amino group's lone pair of electrons. rsc.orgresearchgate.net

The general mechanism involves the nucleophilic amino group of this compound attacking the electrophilic carbonyl carbon of an activated carboxylic acid. askfilo.com This forms a tetrahedral intermediate which then collapses, eliminating the leaving group and forming the stable, rigid, and planar amide bond. askfilo.com This reaction allows for the incorporation of the this compound scaffold into larger peptide chains.

Amino Group Protection and Deprotection Strategies

To prevent the amino group from undergoing unwanted reactions during other transformations in the molecule, it must be reversibly protected. youtube.com This involves converting the nucleophilic amine into a non-nucleophilic functional group, such as a carbamate. acs.org The choice of protecting group is critical; it must be stable under the conditions of subsequent reactions and selectively removable without affecting other parts of the molecule. acs.org

An orthogonal protection strategy allows for the selective deprotection of one amino group in the presence of others protected by different types of groups. For instance, a Boc-protected amine, which is removed under acidic conditions, can coexist in a molecule with an Fmoc-protected amine, which is removed by a base. acs.org

Below is a table of common protecting groups applicable for the amino function of this compound.

| Protecting Group | Full Name | Reagent for Introduction | Deprotection Conditions |

| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., Trifluoroacetic acid (TFA)) |

| Fmoc | 9-Fluorenylmethoxycarbonyl | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Base (e.g., 20% Piperidine in DMF) |

| Cbz | Carboxybenzyl | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| ivDde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | - | 2-10% Hydrazine in DMF |

This table is generated based on information from multiple sources. acs.orgnih.gov

Reactions Involving the Carboxylic Acid Group of this compound

The carboxylic acid moiety is another primary site for transformations, enabling the formation of esters, amides, and other derivatives.

Esterification and Amide Coupling Reactions

Esterification: The carboxylic acid group of this compound can be converted to an ester through reaction with an alcohol, typically under acidic conditions (Fischer esterification). This reaction is reversible. Alternatively, intramolecular esterification can occur if a hydroxyl group is present elsewhere in the molecule, leading to a cyclic ester (lactone). tcichemicals.com

Amide Coupling Reactions: The formation of an amide bond from the perspective of the carboxylic acid is one of the most frequent reactions in pharmaceutical synthesis. tandfonline.com This process requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. rsc.orgresearchgate.net Numerous coupling reagents have been developed to facilitate this transformation by converting the hydroxyl of the carboxylic acid into a better leaving group. rsc.org

Common coupling systems involve the use of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in conjunction with an additive like 1-hydroxy-benzotriazole (HOBt) to improve efficiency and reduce side reactions. rsc.org More modern reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU), which are highly effective for forming amide bonds, even with challenging or sterically hindered substrates. stackexchange.com

| Coupling Reagent Class | Example Reagent(s) | Mechanism of Action |

| Carbodiimides | DCC, DIC | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. rsc.org |

| Phosphonium Salts | PyBOP, PyAOP | Forms a reactive phosphonium ester intermediate. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Forms a reactive aminium/uronium active ester. Preferred for their high efficiency. stackexchange.com |

Decarboxylation Pathways and Mechanisms

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org The thermal decarboxylation of simple aliphatic carboxylic acids is generally difficult and requires high temperatures. libretexts.org The ease of decarboxylation is significantly influenced by the structure of the molecule. For instance, β-keto acids readily decarboxylate upon heating via a cyclic, concerted transition state. masterorganicchemistry.com

Since this compound is an α-amino acid and lacks a β-carbonyl group, it does not undergo this facile thermal decarboxylation. youtube.com Non-enzymatic decarboxylation of α-amino acids often requires harsh conditions, such as heating above 200 °C in an inert solvent. stackexchange.com Other methods for decarboxylation exist, such as oxidative decarboxylation pathways which involve the formation of radical intermediates. wikipedia.orgnih.gov For example, the Hunsdiecker reaction involves the decarboxylation of silver carboxylate salts in the presence of bromine. libretexts.org More recent methods have employed photoredox and palladium dual catalysis to achieve decarboxylative allylation of α-amino acid esters at room temperature. nih.gov

Transformations of the Methoxyphenyl Moiety

The methoxyphenyl group offers additional avenues for functionalization through reactions on the aromatic ring or cleavage of the ether linkage. The methoxy (B1213986) group (-OCH₃) is an electron-donating group that activates the benzene (B151609) ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. askfilo.commsu.eduprutor.ai

Electrophilic Aromatic Substitution:

Halogenation: Reaction with bromine in a non-polar solvent like acetic acid or CS₂ can introduce a bromine atom at the positions ortho to the methoxy group. askfilo.comyoutube.com

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, again primarily at the ortho position (since the para position is blocked). youtube.com

Friedel-Crafts Acylation/Alkylation: In the presence of a Lewis acid catalyst, the ring can be acylated or alkylated. For example, reaction with an acyl chloride (R-COCl) and AlCl₃ would introduce an acyl group. youtube.commsu.edu

Ether Cleavage: The methyl ether bond is robust but can be cleaved to yield the corresponding phenol. This transformation is significant as it unmasks a reactive hydroxyl group.

Using Boron Tribromide (BBr₃): BBr₃ is a powerful and common reagent for cleaving aryl methyl ethers. The reaction proceeds through the formation of a boron-oxygen bond followed by the departure of methyl bromide. nih.gov

Using Strong Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can also cleave the ether bond upon heating. rsc.org The reaction involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the methyl group in an Sₙ2 reaction. youtube.com

Aromatic Substitutions and Derivatizations

The 4-methoxyphenyl (B3050149) group of this compound is an activated aromatic ring, susceptible to electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. Given that the para position is already substituted by the pentanoic acid chain, substitutions are expected to occur at the ortho positions (C3 and C5 of the phenyl ring). Before performing such substitutions, it is often necessary to protect the amino group, for example, by acetylation to form an N-acetyl derivative, to prevent side reactions. google.com

Nitration: A common electrophilic aromatic substitution is nitration, which introduces a nitro (-NO₂) group onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. rsc.org For activated rings like anisole (B1667542) derivatives, the reaction conditions can often be milder. rsc.org The nitration of N-acetyl-p-toluidine, a structurally related compound, has been shown to be sensitive to the concentration of sulfuric acid, influencing the regioselectivity of the reaction. google.com

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring can also be accomplished through electrophilic aromatic substitution. Reagents and conditions for halogenation vary depending on the desired halogen. For example, bromination can be carried out using bromine in acetic acid. Halogenated amino acids are of interest in medicinal chemistry as they can alter the biological properties of the parent molecule. nih.gov

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring and is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). nih.govdepaul.edutamu.edu The acylation of anisole, a simple analog of the phenyl portion of the target molecule, typically yields the para-substituted product as the major isomer due to the directing effect of the methoxy group. depaul.edutamu.eduyoutube.comyoutube.com In the case of this compound, acylation would be expected to occur at the ortho positions.

Table 2: Potential Aromatic Substitution Reactions

| Reaction | Reagents | Expected Product(s) | Reference(s) |

| Nitration | HNO₃, H₂SO₄ | 2-amino-5-(3-nitro-4-methoxyphenyl)pentanoic acid | google.comrsc.org |

| Bromination | Br₂, Acetic Acid | 2-amino-5-(3-bromo-4-methoxyphenyl)pentanoic acid | nih.gov |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 2-amino-5-(3-acyl-4-methoxyphenyl)pentanoic acid | nih.govdepaul.edutamu.edu |

Advanced Derivatization for Specific Research Applications

Beyond fundamental reactivity, this compound can be derivatized for specialized research purposes, such as in the development of probes for biological imaging or as building blocks in peptide synthesis.

Radiolabeling: The incorporation of a radionuclide, such as fluorine-18 (B77423) ([¹⁸F]), into the molecule allows for its use as a tracer in Positron Emission Tomography (PET) imaging. nih.govnih.gov For example, a similar amino acid, 2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid, has been synthesized for brain tumor imaging. nih.govnih.gov A potential strategy for radiolabeling this compound could involve the synthesis of a suitable precursor, such as a derivative with a leaving group on the alkyl chain or the aromatic ring, which can then be displaced by [¹⁸F]fluoride. moravek.comunimelb.edu.auwuxiapptec.com

Fluorescent Labeling: Attaching a fluorescent tag to the amino acid enables its visualization in biological systems using fluorescence microscopy. rsc.org This can be achieved by reacting the amino group with a fluorescent dye that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. The resulting fluorescently labeled amino acid can be used to study cellular uptake and localization. rsc.org

Peptide Synthesis and Bioconjugation: As an amino acid, this compound can be incorporated into peptides using standard solid-phase or solution-phase peptide synthesis methodologies. uni-kiel.deyoutube.comluxembourg-bio.combachem.com This involves the activation of the carboxylic acid group, often with coupling reagents like HATU or HOBt, followed by reaction with the amino group of another amino acid. uni-kiel.deyoutube.com Furthermore, the unique structure of this amino acid can be leveraged in bioconjugation, where it is covalently attached to other biomolecules to study their function or to create novel therapeutic agents. nih.govchemrxiv.org

Table 3: Advanced Derivatization Strategies

| Application | Derivatization Strategy | Potential Derivative | Reference(s) |

| PET Imaging | Nucleophilic substitution with [¹⁸F]fluoride on a suitable precursor | 2-amino-5-(4-methoxy-3-[¹⁸F]fluorophenyl)pentanoic acid | nih.govnih.govunimelb.edu.au |

| Fluorescence Microscopy | Coupling of the amino group with a fluorescent dye | Fluorescently-tagged this compound | rsc.org |

| Peptide Synthesis | Amide bond formation with other amino acids | Peptides containing the this compound residue | uni-kiel.deyoutube.comluxembourg-bio.com |

| Bioconjugation | Covalent linkage to other biomolecules | Protein or drug conjugates of the amino acid | nih.govchemrxiv.org |

Spectroscopic and Computational Characterization in Academic Research

Application of Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry)

Advanced spectroscopic methods are indispensable for confirming the molecular structure of a synthesized compound. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstone techniques for the structural elucidation of organic molecules.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy would be used to determine the carbon-hydrogen framework of 2-amino-5-(4-methoxyphenyl)pentanoic acid.

¹H NMR: This technique would identify the distinct proton environments in the molecule. Expected signals would include those for the aromatic protons on the methoxyphenyl group, the methoxy (B1213986) (-OCH₃) protons, the proton on the alpha-carbon (α-H), and the protons along the pentanoic acid chain. The chemical shifts, splitting patterns (multiplicity), and integration values would confirm the connectivity of the structure.

¹³C NMR: This would reveal the number of unique carbon environments. Distinct signals would be expected for the carbonyl carbon of the carboxylic acid, the alpha-carbon attached to the amino group, the carbons of the pentanoic chain, the aromatic carbons, and the methoxy carbon.

2D NMR Techniques: Methods such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish correlations between protons and carbons, confirming the precise atomic connectivity.

Mass Spectrometry (MS): This technique is used to determine the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the determination of the compound's elemental formula (C₁₂H₁₇NO₃). This is crucial for confirming the identity of the compound. The measured mass would be compared to the theoretical exact mass.

Fragmentation Analysis: Techniques like MS/MS would be used to analyze the fragmentation pattern of the molecule. The observed fragments would correspond to the loss of specific functional groups (e.g., the carboxylic acid group, parts of the pentanoic chain), providing further structural confirmation.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic protons, a singlet for methoxy protons, a multiplet for the α-proton, and multiplets for the aliphatic chain protons. |

| ¹³C NMR | A signal for the carbonyl carbon (~175-180 ppm), signals for aromatic carbons (110-160 ppm), a signal for the α-carbon (~50-60 ppm), signals for the aliphatic chain carbons, and a signal for the methoxy carbon (~55 ppm). |

| HRMS (ESI+) | An [M+H]⁺ ion corresponding to the exact mass of C₁₂H₁₈NO₃⁺. |

This is an interactive data table. The values presented are estimations based on known chemical shift ranges for similar functional groups and are not based on experimental data for the specific compound.

Research Applications and Emerging Areas Involving 2 Amino 5 4 Methoxyphenyl Pentanoic Acid

Probing Biological Systems with Modified Amino Acids

Modified amino acids are indispensable tools for dissecting complex biological processes. By introducing analogues of natural amino acids into biological systems, researchers can probe and manipulate functions in ways that are not possible with standard proteinogenic amino acids.

The incorporation of noncanonical amino acids (ncAAs) into proteins is a powerful strategy for elucidating structure-function relationships. 2-amino-5-(4-methoxyphenyl)pentanoic acid can be utilized as an ncAA to introduce a unique chemical handle into a protein's structure. The methoxy-substituted phenyl group provides a spectroscopic and structural probe that differs from natural aromatic amino acids like phenylalanine, tyrosine, and tryptophan. mdpi.com

The process often involves engineering a mutant synthetase/tRNA pair that uniquely recognizes the ncAA and incorporates it into a growing polypeptide chain at a specific, genetically encoded position. Once incorporated, the methoxyphenyl group can serve several purposes:

Structural Analysis: The unique size and electronic properties of the side chain can be used to probe steric and electronic requirements within an active site or at a protein-protein interface.

Spectroscopic Probing: The methoxy (B1213986) group provides a unique signal that can be monitored using techniques like NMR spectroscopy to report on the local chemical environment.

Modulation of Properties: Its introduction can alter the hydrophobicity, binding affinity, or catalytic activity of a protein, providing insights into the role of the original amino acid residue.

While specific studies detailing the incorporation of this compound are emerging, its structural similarity to other ncAAs used in such research highlights its potential in this area.

The investigation of enzyme mechanisms and the development of potent inhibitors are cornerstones of medicinal chemistry. mdpi.com Derivatives of this compound have been synthesized and evaluated as components of inhibitors for enzymes, most notably HIV-1 protease. nih.govnih.gov Proteases are critical targets for antiviral therapies, and understanding how inhibitors bind is key to designing effective drugs. mdpi.com

In this context, the pentanoic acid derivative often serves as a "peptidomimetic," a molecule that mimics the structure of the natural peptide substrate of the enzyme. nih.govnih.gov Researchers have systematically modified inhibitors containing a core structure related to this compound to explore the enzyme's active site. For instance, in a series of HIV-1 protease inhibitors, modifications at various positions of a complex inhibitor containing a (4-methoxybenzyl)amino group (derived from the pentanoic acid) led to compounds with significant antiviral activity. nih.gov One such derivative demonstrated a high level of activity, showcasing the importance of this structural component for effective inhibition. nih.gov

| Derivative Feature | Target Enzyme | Observed Activity | Reference |

| (2R,3S,4S)-4-[[(benzyloxycarbonyl)-L-tert-leucyl]- amino]-3-hydroxy-2-[(4-methoxybenzyl)amino]-5-phenylpentanoic acid (1S,2R)-1-amino-2-hydroxyindan amide | HIV-1 Protease | High antiviral activity (IC50 = 250 nM) | nih.gov |

| Various 2-heterosubstituted statine (B554654) derivatives | HIV-1 Protease | Potent inhibitors with Ki values as low as 3.4 nM | nih.gov |

These studies demonstrate how the core structure of this compound can be integrated into larger molecules to probe enzyme-substrate interactions and serve as a scaffold for developing potent enzyme inhibitors.

Development of Chemical Probes and Bio-Orthogonal Tags

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. Noncanonical amino acids are central to this field, particularly for protein labeling and tracking. A key technique is Biorthogonal Non-canonical Amino Acid Tagging (BONCAT), which allows for the visualization and identification of newly synthesized proteins in cells and even whole organisms. nih.gov

While not yet a canonical tool in BONCAT, this compound possesses features that make it a candidate for development into a chemical probe. By further modifying its side chain to include a bio-orthogonal handle—such as an azide (B81097) or an alkyne—it could be used in BONCAT protocols. Once incorporated into proteins, the tag could be selectively reacted with a complementary probe (e.g., a fluorescent dye or a biotin (B1667282) molecule) via click chemistry. This would enable researchers to:

Track the localization of specific proteins within a cell.

Identify the complete set of proteins produced under certain conditions (the "proteome").

Isolate and identify binding partners of a target protein.

The development of a bio-orthogonally active version of this compound would provide a new tool for studying protein synthesis and function in real-time within a biological context. nih.gov

Exploration in Advanced Materials and Supramolecular Chemistry

Supramolecular chemistry focuses on the design of complex assemblies held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. researchgate.net Amino acids and peptides are excellent building blocks for supramolecular structures due to their defined chirality and multiple hydrogen-bonding sites. mdpi.comresearchgate.net

This compound is well-suited for applications in this field. Its functional groups can participate in a variety of predictable, non-covalent interactions, making it a versatile component for self-assembling materials.

| Functional Group | Potential Supramolecular Interaction | Application in Materials Science |

| Carboxylic Acid (-COOH) | Hydrogen bonding (donor and acceptor) | Formation of hydrogels, liquid crystals, and ordered molecular networks. |

| Amino Group (-NH2) | Hydrogen bonding (donor) | Directing the assembly of peptide-like structures and functionalizing surfaces. |

| Methoxy Phenyl Group | π-π stacking, hydrophobic interactions | Creating ordered aromatic arrays, contributing to the stability of folded structures, and forming pores in metal-organic frameworks (MOFs). bath.ac.uk |

These interactions can be harnessed to create advanced materials like hydrogels for cell culture, porous frameworks for gas storage or catalysis, and nanoscale conductors. The chirality of the amino acid can also be used to impart chiral recognition properties to the resulting material, which is valuable for enantioselective separations and sensing.

Bio-conjugation and Ligation Strategies for Complex Molecular Assemblies

Bio-conjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule. The amino and carboxylic acid groups of this compound are primary handles for a wide range of ligation strategies.

The most common reaction is the formation of a stable amide bond. The carboxylic acid can be "activated" and then reacted with a primary amine on another molecule (e.g., a protein, a fluorescent dye, or a drug molecule). Conversely, its amino group can react with an activated carboxyl group. These well-established chemistries allow this compound to be precisely incorporated into larger, multifunctional constructs.

Examples of its application in creating complex assemblies include:

Peptide Synthesis: It can be used as a building block in solid-phase peptide synthesis to create custom peptides with unique aromatic and hydrophobic properties.

Drug Conjugation: It can act as a linker to attach a cytotoxic drug to a targeting moiety, such as an antibody, for targeted drug delivery.

Surface Functionalization: It can be grafted onto the surface of nanoparticles or other materials to improve their biocompatibility or to introduce specific recognition sites.

Through these conjugation strategies, this compound serves as a versatile bridge, enabling the construction of sophisticated molecular systems for therapeutic, diagnostic, and materials science applications.

Q & A

Q. What are the recommended synthetic strategies for incorporating 2-amino-5-(4-methoxyphenyl)pentanoic acid (Ahppa) into cyclic depsipeptides?

- Methodology : Ahppa is integrated into cyclic depsipeptides via solid-phase peptide synthesis (SPPS) or solution-phase cyclization. For example, in the synthesis of elastase-inhibitory cyclodepsipeptides, Ahppa residues are coupled using standard Fmoc chemistry, followed by macrocyclization via ester or amide bond formation. NMR-guided purification (e.g., COSY, HMBC) ensures correct residue connectivity .

- Key Considerations :

- Use orthogonal protecting groups for the methoxyphenyl side chain during SPPS.

- Optimize cyclization conditions (e.g., HATU/DIPEA activation) to minimize epimerization.

Q. How is the stereochemical configuration of Ahppa resolved in complex peptide scaffolds?

- Methodology : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers, achieving >99% enantiomeric excess (ee) for R- and S-forms. For structural validation, 1D/2D NMR (ROESY, TOCSY) identifies spatial correlations between Ahppa’s methoxyphenyl group and adjacent residues .

- Data Example :

| Technique | Observation | Reference |

|---|---|---|

| ROESY | Cross-peaks between Ahppa-Hα and Thr-OH | |

| Chiral HPLC | Retention time: R-form = 12.3 min, S-form = 14.7 min |

Advanced Research Questions

Q. How can kinetic studies elucidate the oxidative stability of Ahppa in physiological environments?

- Methodology : Monitor Ahppa degradation using UV-Vis spectroscopy under controlled pH (e.g., acidic vs. basic media). For example, permanganate oxidation kinetics (similar to L-citrulline studies) reveal rate constants (k) and activation parameters (ΔH‡, ΔS‡) via Eyring plots .

- Data Contradiction Analysis : Discrepancies in oxidation rates may arise from solvent polarity or metal ion coordination. Validate using LC-MS to track intermediates (e.g., imine or carboxylate derivatives).

Q. What mechanistic insights explain the bioactivity variance of Ahppa-containing peptides across assay systems?

- Methodology : Compare inhibitory potency (IC50) in enzyme assays (e.g., elastase vs. protease). For instance, Ahppa in largamide cyclodepsipeptides shows IC50 = 0.8 μM for elastase inhibition but weaker activity against trypsin. Use molecular docking (e.g., AutoDock Vina) to model Ahppa’s methoxyphenyl group in enzyme active sites .

- Key Findings :

| Assay System | IC50 (μM) | Mechanism Insights | Reference |

|---|---|---|---|

| Porcine elastase | 0.8 | Methoxyphenyl π-stacking with Val216 | |

| Trypsin | >50 | Steric clash with catalytic triad |

Q. How do structural modifications of Ahppa’s methoxyphenyl group affect its pharmacological profile?

- Methodology : Synthesize analogs (e.g., 4-hydroxyphenyl or halogen-substituted derivatives) and evaluate via:

- Binding assays : Radiolabeled ligand competition (e.g., GABAB receptor studies).

- Metabolic stability : Microsomal incubation with LC-MS quantification .

- Case Study :

Replacing the methoxy group with hydroxyl reduces metabolic clearance (t1/2 increased from 1.2 to 4.7 hours in human liver microsomes) but decreases lipophilicity (logP from 2.1 to 1.3) .

- Case Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.